Imidazo[4,5-b]pyridines are a class of heterocyclic compounds characterized by a fused imidazole and pyridine ring system. They are considered bioisosteres of purines and have garnered significant interest in medicinal chemistry due to their diverse biological activities. [] These compounds have been investigated for their potential applications in various therapeutic areas, including anti-inflammatory, anti-viral, anti-cancer, and anti-thrombotic agents. [, , , , , ]
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound characterized by the molecular formula . This compound features an imidazole ring fused with a pyridine moiety, placing it within the imidazopyridine family. It has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and modulation of cellular signaling pathways . The compound's unique structure allows it to interact with various biomolecules, influencing processes such as gene expression and cellular metabolism.
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine is classified as a heterocyclic organic compound. Its structure consists of a fused imidazole and pyridine ring system, which contributes to its reactivity and biological activity. The compound is also categorized under pharmaceutical intermediates due to its role in drug development and synthesis .
The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine commonly employs methods such as the Debus-Radziszewski synthesis. This process involves the cyclization of 2,3-diaminopyridines with carbonyl compounds like formaldehyde. The reaction conditions typically require careful control of temperature and pH to optimize yield and purity .
The molecular structure of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine can be represented as follows:
The compound has been cataloged in databases such as PubChem, which provides detailed information on its chemical properties and structure .
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine participates in several types of chemical reactions:
For each type of reaction:
The mechanism of action for 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine primarily involves its interaction with specific enzymes and receptors within biological systems. For instance:
Studies indicate that binding affinity to target biomolecules can vary based on structural modifications of the compound, highlighting its potential as a lead compound in drug design .
Relevant data from suppliers indicate that it is classified as an irritant, necessitating proper handling precautions during use .
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine has several applications in scientific research:
The ongoing research into its biological activities continues to reveal new potential applications within medicinal chemistry and pharmacology .
Imidazo[4,5-b]pyridine represents a privileged heterocyclic scaffold in drug discovery due to its structural resemblance to purine nucleotides, enabling targeted interactions with biological macromolecules. This bicyclic system consists of a pyridine ring fused with an imidazole moiety, creating a planar structure amenable to diverse chemical modifications. The 3-methyl-3H-imidazo[4,5-b]pyridin-6-amine derivative exemplifies this scaffold's significance, featuring critical substitutions that enhance its drug-like properties and target specificity. Its balanced physicochemical profile and hydrogen-bonding capacity make it a versatile template for designing therapeutics across multiple disease areas, particularly in oncology and inflammation. The strategic placement of the 6-amino group and N3-methylation optimizes solubility and metabolic stability, addressing common challenges in small-molecule drug development [1] [5].
Systematic naming of this compound follows IUPAC conventions for fused heterocyclic systems. The parent ring system is designated as imidazo[4,5-b]pyridine, where the prefix "[4,5-b]" specifies the pyridine bond positions involved in fusion. The "3H-" notation indicates the tautomeric form where hydrogen resides at the N3 position. Substituents are assigned locants based on this numbering: the methyl group at N3 (3-methyl) and the amino group at C6 (6-amine). This unambiguous naming differentiates it from isomeric structures like imidazo[1,2-a]pyridines, which exhibit distinct electronic properties and binding geometries.
Table 1: Chemical Identifiers of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine
Identifier Type | Value |
---|---|
Systematic Name | 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine |
CAS Registry Number | 1186310-95-1 |
Molecular Formula | C₇H₈N₄ |
SMILES | Cn1cnc2cc(N)cnc12 |
InChI Key | KMNNVCWSIWTUSL-UHFFFAOYSA-N |
Monoisotopic Mass | 148.075 g/mol |
The molecule exhibits aromatic character across both rings, with the 6-amino group acting as a strong electron donor. This donor capability enhances the scaffold's ability to participate in key molecular interactions like hydrogen bonding and π-stacking. Crystallographic studies reveal a near-planar conformation, facilitating deep penetration into enzyme binding clefts. The N3-methylation prevents undesired tautomerism and blocks metabolic deamination, significantly improving pharmacokinetic stability compared to unmethylated analogues [1] [2] [6].
The exploration of imidazo[4,5-b]pyridines began in the 1970s, but medicinal chemistry interest surged with the discovery of their kinase inhibitory potential. Early derivatives focused on antiviral applications, though limited metabolic stability hindered progress. The strategic incorporation of the 6-amino group marked a turning point, as it conferred enhanced binding to ATP pockets through complementary hydrogen bonding. The introduction of the 3-methyl group further addressed metabolic liabilities by blocking N-oxidation pathways.
Table 2: Key Milestones in Imidazo[4,5-b]pyridine-Based Drug Discovery
Time Period | Development Focus | Therapeutic Applications |
---|---|---|
1990s–Early 2000s | Unsubstituted scaffold exploration | Antivirals, antimicrobials |
Mid-2000s | 6-Amino derivatives synthesis | Kinase inhibitor scaffolds (e.g., Aurora) |
2010–2015 | C7 modifications for selectivity optimization | Oncology (e.g., compound 7a) |
2015–Present | Hybrid scaffolds & covalent binders | Immuno-oncology, autoimmune diseases |
A breakthrough came with derivatives like 7a (IC₅₀ Aurora-A = 0.212 μM), where C7-functionalization with a pyrazol-4-yl group dramatically enhanced kinase affinity. This compound demonstrated that the 3-methyl-6-amino core could serve as a hinge-binding motif while accommodating diverse structural extensions at C7 for selectivity modulation. Further optimization yielded molecules like GLPG3667, a TYK2 inhibitor leveraging the scaffold's ability to engage the kinase hinge region via the pyridine nitrogen. Computational analyses revealed that shifting from imidazo[4,5-c] to imidazo[4,5-b]pyridine improved JAK1/TYK2 selectivity 21-fold due to altered gly-rich loop interactions [7] [9]. Concurrently, research identified the scaffold's utility in tubulin polymerization inhibition, where derivatives bearing acrylonitrile groups at C2 exhibited nanomolar antiproliferative activity. This structural diversification underscores the scaffold's adaptability across divergent target classes [5].
The 6-amino group is indispensable for the compound's pharmacophore, serving dual roles in target engagement and physicochemical optimization. In kinase inhibition, it forms bidentate hydrogen bonds with backbone carbonyls in the hinge region (e.g., Val981 in TYK2), as confirmed by co-crystallization studies. This interaction is energetically favorable, contributing ~50% of the total binding energy in Aurora kinase complexes. The amino group's electron-donating properties also increase π-electron density in the pyridine ring, enhancing cation-π interactions with conserved lysine residues (e.g., Lys539 in Aurora-A) [7].
Table 3: Target Engagement Profiles of 6-Amino Imidazo[4,5-b]pyridines
Molecular Target | Biological Role | Exemplary Compound | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Aurora-A Kinase | Mitotic spindle regulation | 7a | 0.212 μM |
TYK2 Kinase | IL-12/IL-23/IFN signaling | GLPG3667 | <1 nM |
PDE10A | cAMP/cGMP hydrolysis in CNS | 2 | 15.1 nM |
Tubulin Polymerization | Microtubule dynamics | 22 | Nanomolar range |
Beyond kinases, the amino group enables interactions with diverse targets. In phosphodiesterase 10A (PDE10A) inhibitors, it facilitates water-mediated hydrogen bonds with catalytic residues (Gln716), crucial for achieving sub-10 nM potency. Removal of this group (e.g., compound 9) reduced PDE10A affinity >100-fold, confirming its essential role. In tubulin-targeting agents, the amino group enables hydrophilic anchoring near the colchicine-binding site while maintaining optimal logP (0.78–1.2). Additionally, it serves as a synthetic handle for further derivatization: Schiff base formation enables access to acrylonitrile derivatives, while diazotization permits introduction of halogens or azides for click chemistry applications. These transformations have yielded compounds with >50% receptor occupancy in vivo at 10 mg/kg doses, demonstrating the pharmacodynamic efficiency conferred by this substituent [5] [9] .
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: